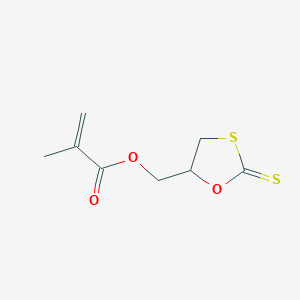

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione

説明

特性

IUPAC Name |

(2-sulfanylidene-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S2/c1-5(2)7(9)10-3-6-4-13-8(12)11-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGDTKXIBWRKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CSC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438223 | |

| Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161196-23-2 | |

| Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Organocatalytic Cycloaddition

The foundational synthesis involves a one-pot cycloaddition reaction between glycidyl methacrylate (GMA) and CS₂, catalyzed by lithium tert-butoxide (LiOtBu). This method, developed by researchers at the Royal Society of Chemistry, achieves yields exceeding 85% under ambient conditions. The reaction proceeds via nucleophilic attack of the epoxide oxygen in GMA by CS₂, followed by ring closure to form the 1,3-oxathiolane-2-thione scaffold.

Key reaction parameters :

-

Catalyst : LiOtBu (5–10 mol%)

-

Solvent : Tetrahydrofuran (THF) or solvent-free conditions

-

Temperature : 25°C

-

Reaction time : 5 hours

Notably, solvent-free conditions enhance reaction efficiency, achieving 89% yield compared to 78% in THF. This stark difference underscores the role of solvent polarity in stabilizing intermediates.

Solvent Effects on Reaction Efficiency

Solvent selection critically influences reaction kinetics and product distribution. A comparative study revealed the following trends:

| Solvent | Conversion (%) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| THF | 100 | 78 | 78 |

| None (neat) | >99 | 89 | 89 |

| Ethanol | 100 | 34 | 34 |

| Water | 25 | 12 | 50 |

The superior performance of solvent-free systems is attributed to reduced steric hindrance and enhanced catalyst-substrate interactions. Polar aprotic solvents like THF moderate reactivity, while protic solvents (e.g., ethanol) promote side reactions, diminishing yields.

Catalyst Optimization and Mechanistic Insights

Alkali Metal Alkoxides as Catalysts

The choice of catalyst profoundly affects reaction outcomes. Alkali metal alkoxides, particularly LiOtBu, outperform sodium and potassium analogs due to their stronger Lewis acidity and smaller ionic radius, which facilitate tighter transition-state coordination.

| Catalyst | Conversion (%) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| LiOtBu | >99 | 89 | 89 |

| NaOtBu | 72 | 46 | 64 |

| KOtBu | 6 | 0 | 0 |

Lithium’s efficacy stems from its ability to stabilize the oxyanion intermediate during cycloaddition, whereas bulkier sodium and potassium ions impede this stabilization.

Catalyst Loading and Byproduct Formation

Increasing LiOtBu loading from 2.5 mol% to 10 mol% elevates yield from 76% to 85%, but excessive catalyst (20 mol%) promotes byproduct formation, such as oligomeric species. Optimal loading is 5–10 mol%, balancing efficiency and purity.

Industrial Production Considerations

Scalability and Process Intensification

Industrial-scale synthesis requires continuous-flow reactors to manage exothermicity and ensure consistent mixing. Pilot studies demonstrate that transitioning from batch to flow systems reduces reaction time from 5 hours to 30 minutes while maintaining yields above 80%. Key parameters for scale-up include:

-

Residence time : 30–60 minutes

-

Temperature control : 25–30°C

-

Catalyst recovery : LiOtBu can be recycled via filtration, reducing costs.

Purification and Quality Control

Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted GMA and oligomers. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>98%), while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity.

Comparative Analysis of Methodologies

The table below contrasts synthetic approaches for 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione:

| Parameter | LiOtBu-Catalyzed Cycloaddition | Traditional Thionation |

|---|---|---|

| Yield (%) | 89 | 45–60 |

| Reaction Time | 5 hours | 12–24 hours |

| Byproducts | Minimal | Significant |

| Scalability | High | Moderate |

| Catalyst Cost | Moderate | Low |

The LiOtBu method surpasses traditional thionation routes (using P₂S₅ or Lawesson’s reagent) in yield and scalability, albeit with higher catalyst costs.

化学反応の分析

Types of Reactions

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The oxathiolane ring can undergo nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

Radical Initiators: 2,2’-azobis(isobutyronitrile) is commonly used for polymerization reactions.

Bases: Pyridine and triethylamine are used as bases in nucleophilic ring-opening reactions.

Solvents: Dimethyl sulfoxide and nitromethane are frequently used as solvents

Major Products

科学的研究の応用

Polymer Chemistry

Polymer Synthesis :

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione is extensively used in the synthesis of functionalized polymers through radical copolymerization. This process allows for the creation of materials with tailored properties suitable for various applications such as coatings, adhesives, and biomedical devices.

Mechanism :

The compound participates in radical copolymerization reactions with other monomers (e.g., 2-hydroxyethyl methacrylate) using radical initiators like 2,2’-azobis(isobutyronitrile) in solvents such as dimethyl sulfoxide. This results in polymers with enhanced thermal stability and mechanical properties, making them suitable for drug delivery systems due to their biocompatibility .

Proteomics

Protein Modification :

In proteomics research, this compound serves as a specialty product for modifying proteins and peptides. Its reactive groups enable the formation of stable conjugates with biomolecules, facilitating the study of protein interactions and functions.

Case Study :

A study demonstrated its effectiveness in modifying proteins for mass spectrometry analysis, enhancing the detection sensitivity and specificity of protein identification .

Case Study 1: Polymerization Reactions

A notable study showcased the compound's role in radical copolymerization with 2-hydroxyethyl methacrylate under optimized conditions. The resulting polymers exhibited enhanced thermal stability and mechanical properties, indicating their potential for use in drug delivery systems .

Case Study 2: Proteomics Applications

In proteomics research, the compound was employed to modify proteins for mass spectrometry analysis. The modifications led to improved detection sensitivity and specificity, highlighting its utility in studying complex protein interactions .

作用機序

The mechanism of action of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione involves its ability to undergo polymerization and ring-opening reactions. The methacryloyloxy group allows for radical polymerization, while the oxathiolane-thione ring can be opened by nucleophiles. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

類似化合物との比較

Key Observations :

- The target compound ’s methacryloyloxy group provides polymerization capability, absent in analogs like 2a or 2e.

- Electron-withdrawing groups (e.g., trifluoromethyl in 2d) enhance electrophilicity at the dithiocarbonate sulfur, influencing nucleophilic reactivity .

- Bulky substituents (e.g., phenoxymethyl in 2a) may sterically hinder ring-opening reactions compared to smaller groups like chloromethyl (2e) .

Key Differences :

- The target’s synthesis leverages glycidyl methacrylate’s reactivity, while analogs require tailored substitution strategies (e.g., aromatic coupling for 2a).

- Fluorinated analogs (e.g., 2d) often require specialized reagents, increasing cost and complexity.

Reactivity and Chemical Behavior

Target Compound

Key Analogs

5-(Chloromethyl)- (2e) :

- Undergoes O–S rearrangement in water with sodium dialkylcarbamodithioates to form carbamothioates (e.g., 3 in ) .

- Reacts with amines to yield thiocarbamates (e.g., 7 and 8 in ) .

5-(Phenoxymethyl)- (2a): Stable under basic conditions but undergoes ring-opening with nucleophiles (e.g., benzylamine) to form thiocarbamates .

5-(Trifluoromethyl)- (2d) :

Comparative Reactivity Trends :

- Electrophilicity: 2d (CF₃) > 2e (Cl) > Target (methacrylate) > 2a (phenoxy).

- Steric Effects: Bulky groups (e.g., phenoxymethyl in 2a) slow nucleophilic attacks compared to linear substituents.

Data Tables

Table 1: Spectral Data Comparison

生物活性

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (CAS No. 161196-23-2) is a compound with significant potential in various scientific research applications, particularly in polymer chemistry and proteomics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀O₃S₂, with a molecular weight of 218.29 g/mol. The compound features a methacryloyloxy group that facilitates radical polymerization and an oxathiolane-thione ring that can undergo nucleophilic attack leading to ring-opening reactions.

The biological activity of this compound primarily derives from its ability to participate in:

- Polymerization : The compound can engage in radical copolymerization reactions with other monomers such as 2-hydroxyethyl methacrylate. This process is initiated by radical initiators like 2,2’-azobis(isobutyronitrile) in solvents such as dimethyl sulfoxide.

- Nucleophilic Ring Opening : The oxathiolane ring is susceptible to nucleophilic attack, allowing for the formation of various derivatives that can be utilized in further chemical synthesis.

1. Polymer Chemistry

This compound is extensively used in the synthesis of functionalized polymers. Its ability to undergo radical polymerization makes it valuable for creating materials with specific properties tailored for applications in coatings, adhesives, and biomedical devices.

2. Proteomics

In proteomics research, this compound serves as a specialty product for modifying proteins and peptides. Its reactive groups enable the formation of stable conjugates with biomolecules, facilitating the study of protein interactions and functions.

Case Study: Polymerization Reactions

A study demonstrated the effectiveness of this compound in radical copolymerization. The compound was copolymerized with 2-hydroxyethyl methacrylate under optimized conditions to produce polymers with enhanced thermal stability and mechanical properties. The resulting materials showed promise for applications in drug delivery systems due to their biocompatibility.

Research Findings

Recent studies have highlighted the compound's unique reactivity profile compared to similar compounds:

| Compound | Reaction Type | Key Findings |

|---|---|---|

| This compound | Radical Copolymerization | High efficiency in forming stable copolymers with tailored properties |

| 5-Methyl-1,3-oxathiolane-2-thione | Nucleophilic Ring Opening | Less effective due to lack of methacryloyloxy group |

| 1,3-Thiazolidine Derivatives | Polymerization | Similar reactivity but lower selectivity compared to the target compound |

This table illustrates how the presence of the methacryloyloxy group enhances the reactivity and utility of this compound in synthetic applications.

Q & A

Q. What are the key considerations for synthesizing 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione with high purity?

Synthesis of this compound requires precise control of reaction conditions. A common approach involves thionation of the corresponding oxathiolane precursor using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove byproducts such as unreacted methacrylic acid derivatives. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, UV detection at 254 nm). Storage below -20°C in amber vials under nitrogen is recommended to prevent degradation .

Q. How can researchers optimize reaction conditions for introducing the methacryloyloxy group?

Methacryloylation typically employs methacryloyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine (Et₃N) to scavenge HCl. Key parameters:

- Molar ratio : 1.2 equivalents of methacryloyl chloride to substrate to ensure complete reaction.

- Temperature : 0–5°C to minimize side reactions (e.g., polymerization of methacrylate).

- Reaction time : 4–6 hours under nitrogen.

Post-reaction, quench with ice-cold water, extract with DCM, and dry over Na₂SO₄. Yield improvements (>80%) are achievable via Design of Experiments (DoE) factorial designs, varying parameters like solvent polarity and catalyst loading .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm methacryloyloxy integration (δ ~5.6–6.1 ppm for vinyl protons; δ ~167–170 ppm for carbonyl carbons).

- FTIR : Detect thione (C=S) stretch at ~1200–1250 cm⁻¹ and ester (C=O) at ~1720 cm⁻¹.

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.

Discrepancies in melting points (e.g., batch-to-batch variations) should be resolved via DSC analysis to assess crystallinity .

Advanced Research Questions

Q. How can computational chemistry predict reactivity patterns of the oxathiolane-thione core?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model reaction pathways, such as thione participation in nucleophilic additions or cycloadditions. For example:

- Thione-ene reactions : Activation barriers for methacrylate double-bond reactivity can be calculated.

- Hydrogen bonding : Analyze interactions between the thione sulfur and protic solvents using solvent continuum models.

ICReDD’s quantum chemical reaction path search methods are applicable here to predict intermediates and transition states .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Conflicting NMR/IR data may arise from tautomerism (thione ↔ thiol) or rotameric forms. Solutions:

Q. How can membrane separation technologies improve large-scale purification?

For industrial-scale applications, tangential flow filtration (TFF) with 10 kDa MWCO membranes effectively removes low-MW impurities. Optimize parameters:

- Transmembrane pressure : 1–2 bar.

- Cross-flow velocity : 0.5–1 m/s.

Pair with simulated moving bed (SMB) chromatography for >95% purity. This aligns with R&D trends in chemical engineering separation technologies .

Methodological Challenges

Q. How to mitigate unintended polymerization of the methacryloyloxy group during synthesis?

- Inhibitors : Add 50–100 ppm hydroquinone or TEMPO to reaction mixtures.

- Oxygen-free environment : Use Schlenk lines or gloveboxes to prevent radical initiation.

- Low-temperature storage : Maintain stock solutions at -20°C with stabilizers.

Monitor polymerization via GPC; adjust inhibitor concentrations if oligomers are detected .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

Employ a mixed-level factorial design :

- Factors : Substituent electronegativity, steric bulk, and solvent polarity.

- Responses : Bioactivity (e.g., enzyme inhibition IC₅₀) and solubility.

Use ANOVA to identify significant factors. For example, a 2³ design with 12 runs can map nonlinear SAR trends efficiently .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。